molecular formula C7H9NO B1337648 3-Ethylpyridin-2-ol CAS No. 62969-86-2

3-Ethylpyridin-2-ol

Cat. No.: B1337648
CAS No.: 62969-86-2
M. Wt: 123.15 g/mol
InChI Key: KWFQLEGOEWMCCK-UHFFFAOYSA-N
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Description

3-Ethylpyridin-2-ol is an organic compound with the molecular formula C7H9NO It is a derivative of pyridine, featuring an ethyl group at the third position and a hydroxyl group at the second position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylpyridin-2-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-2-ol with ethyl halides under basic conditions. Another method includes the reduction of 3-ethylpyridine N-oxide using reducing agents like hydrogen in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Ethylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form 3-ethylpiperidine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 3-Ethylpyridine-2-one.

    Reduction: 3-Ethylpiperidine.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

3-Ethylpyridin-2-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethylpyridin-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects in biological systems.

Comparison with Similar Compounds

    Pyridin-2-ol: Lacks the ethyl group, making it less hydrophobic.

    3-Methylpyridin-2-ol: Similar structure but with a methyl group instead of an ethyl group.

    3-Propylpyridin-2-ol: Contains a propyl group, making it more hydrophobic than 3-Ethylpyridin-2-ol.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the ethyl group enhances its hydrophobicity compared to pyridin-2-ol and 3-methylpyridin-2-ol, potentially affecting its solubility and reactivity.

Properties

IUPAC Name

3-ethyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-2-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFQLEGOEWMCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30493608
Record name 3-Ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62969-86-2
Record name 3-Ethylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30493608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethylpyridin-2-ol
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